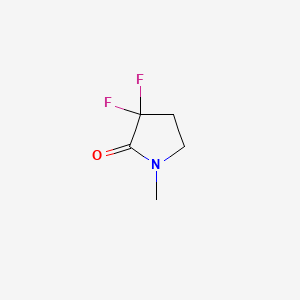
tert-Butyl chromate solution in carbon tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl chromate solution in carbon tetrachloride is a chemical compound with the molecular formula C4H10CrO4 . It appears as a yellow liquid and has a pungent odor . This solution is known for its strong oxidizing properties and can oxidize organic compounds, especially those with a phenyl ring structure .
Synthesis Analysis
The synthesis of tert-butyl chromate solution in carbon tetrachloride typically involves the mixing of tert-butyl chromate and carbon tetrachloride in a certain ratio until a uniform solution is obtained . In a specific example, chromic anhydride was added in small portions to tert-butanol cooled in an ice bath. The solution was then allowed to warm to room temperature, and carbon tetrachloride was added .Molecular Structure Analysis
The molecular structure of tert-butyl chromate solution in carbon tetrachloride has been studied using all-atom molecular dynamics modeling . The excess volume of the solution and the apparent and intrinsic (geometric) volumes of both components were calculated throughout the range of concentrations .Chemical Reactions Analysis
Tert-butyl chromate solution in carbon tetrachloride is known for its strong oxidizing properties. It can oxidize organic compounds, especially those with a phenyl ring structure . It is also known to react violently with active metals, alcohols, and amines .Physical And Chemical Properties Analysis
Tert-butyl chromate solution in carbon tetrachloride is a yellow liquid with a pungent odor . It has strong oxidizing properties and can oxidize organic compounds . The apparent and intrinsic molar volumes of TBA in the limit of low concentrations in solution are notably larger than in pure alcohol .Safety And Hazards
Tert-butyl chromate solution in carbon tetrachloride is a strong oxidizer and can react violently with active metals, alcohols, and amines . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . It should be stored in a cool, ventilated, dry place, away from fire sources and organic substances .
Direcciones Futuras
While there is a significant amount of research on tert-butyl chromate solution in carbon tetrachloride, there are still areas that need further exploration. For instance, the structural changes with concentrations encountered in aqueous solutions of TBA are still not fully understood . Further studies could also focus on the development of safer and more efficient synthesis methods, as well as the exploration of new applications in organic synthesis.
Propiedades
Número CAS |
1189-85-1 |
|---|---|
Nombre del producto |
tert-Butyl chromate solution in carbon tetrachloride |
Fórmula molecular |
C8H22CrO4 |
Peso molecular |
234.256 |
Nombre IUPAC |
chromium(2+);2-methylpropan-2-olate;dihydrate |
InChI |
InChI=1S/2C4H9O.Cr.2H2O/c2*1-4(2,3)5;;;/h2*1-3H3;;2*1H2/q2*-1;+2;; |
Clave InChI |
LQIYFGCAZZDOAF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].O.O.[Cr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



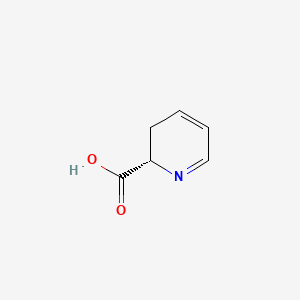
![Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B576268.png)
![5-[(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]quinoline-8-sulfonic acid](/img/structure/B576273.png)
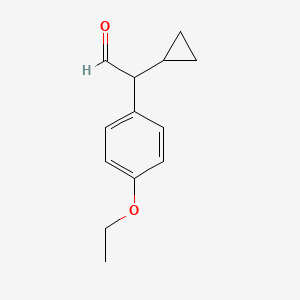
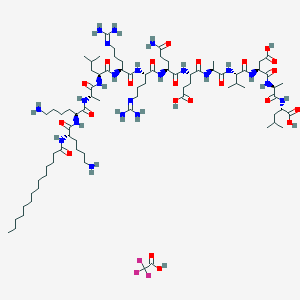
![1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine](/img/structure/B576276.png)
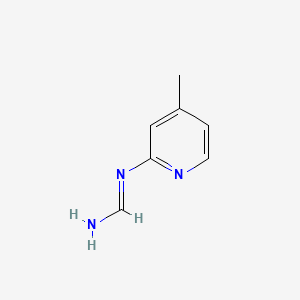
![Thiazolo[5,4-G]quinazoline](/img/structure/B576279.png)
![6-Oxa-10-azatricyclo[6.2.1.04,9]undeca-2,4,8(11),9-tetraene](/img/structure/B576281.png)
